3-(4-Methylphenyl)-4'-trifluoromethylpropiophenone
Description
3-(4-Methylphenyl)-4'-trifluoromethylpropiophenone is a fluorinated aromatic ketone characterized by a propiophenone backbone substituted with a 4-methylphenyl group at the third position and a trifluoromethyl (-CF₃) group at the 4'-position of the adjacent phenyl ring. This compound has been cataloged by specialty chemical suppliers like CymitQuimica, though it is currently listed as discontinued .
Properties
IUPAC Name |
3-(4-methylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O/c1-12-2-4-13(5-3-12)6-11-16(21)14-7-9-15(10-8-14)17(18,19)20/h2-5,7-10H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQCPXBMGSEYLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644139 | |
| Record name | 3-(4-Methylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-04-5 | |
| Record name | 3-(4-Methylphenyl)-1-[4-(trifluoromethyl)phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Steps:
- Starting Materials:
- Trifluoromethylbenzoyl chloride
- p-Tolylpropane
- Aluminum chloride (as a catalyst)
- Reaction Conditions:
- Conduct the reaction in an inert solvent like dichloromethane or toluene.
- Maintain temperatures between 0°C and 50°C to optimize yield.
- Procedure:
- Slowly add trifluoromethylbenzoyl chloride to the reaction mixture containing p-tolylpropane and aluminum chloride.
- Stir the mixture for several hours until the reaction completes, monitored by TLC (Thin Layer Chromatography).
- Purification:
- Extract the product using organic solvents and purify it by recrystallization or distillation under reduced pressure.
Advantages:
Condensation Reaction Using Ethyl Trifluoroacetate
Ethyl trifluoroacetate can be used as a precursor to synthesize intermediates that are further converted into This compound.
Steps:
- Step A: React ethyl trifluoroacetate with ethyl acetate in the presence of a base to form ethyl 4,4,4-trifluoro-3-oxo-butanoate.
- Step B: Treat the intermediate with a hydrogen donor under acidic conditions to produce 4,4,4-trifluoro-3-oxo-butanoic acid.
- Step C: Perform Friedel-Crafts acylation using aluminum chloride and p-toluene to produce This compound.
Advantages:
- Economical due to the use of readily available starting materials.
- Suitable for large-scale production.
Direct Synthesis from Substituted Benzene Derivatives
This method involves direct substitution reactions on benzene derivatives followed by acylation.
Steps:
- Nitration Reaction: Start with 2-trifluoromethyl toluene and perform nitration using nitric acid or sodium nitrate in solvents like dichloromethane or acetic acid.
- Reduction Reaction: Reduce the nitro group using palladium-carbon catalysts in methanol under hydrogen pressure to obtain the amine derivative.
- Acylation Reaction: React the amine derivative with benzoyl chloride under acidic conditions to form the target compound.
Data Table of Key Parameters
| Method | Starting Materials | Catalyst | Reaction Conditions | Yield (%) |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Trifluoromethylbenzoyl chloride, p-toluene | Aluminum chloride | 0°C–50°C, inert solvent | >90% |
| Condensation + Acylation | Ethyl trifluoroacetate, ethyl acetate | Acid/base catalysts | Multi-step; moderate temperatures | ~85% |
| Direct Synthesis from Benzene | 2-Trifluoromethyl toluene | Palladium-carbon | Hydrogen pressure, acidic solvents | ~58–97% |
Notes on Optimization
- Temperature Control: Maintaining precise temperature ranges during acylation and condensation reactions is critical for high yields.
- Monitoring Techniques: TLC and GC (Gas Chromatography) are essential for tracking reaction progress and ensuring complete conversion.
- Purification: Recrystallization or vacuum distillation enhances product purity, which is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-4’-trifluoromethylpropiophenone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Secondary alcohols
Substitution: Substituted derivatives with different functional groups replacing the trifluoromethyl group
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to 3-(4-Methylphenyl)-4'-trifluoromethylpropiophenone exhibit anticancer properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for developing new anticancer agents. For instance, research has shown that certain trifluoromethyl ketones can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with cell survival and proliferation .
2. Antimicrobial Properties
Trifluoromethyl ketones have been explored for their antimicrobial effects. Studies suggest that these compounds can inhibit the growth of various bacterial strains, potentially serving as new antibiotics or adjuncts to existing therapies. The presence of the trifluoromethyl group is believed to enhance the interaction of the molecule with bacterial membranes, increasing its efficacy .
Materials Science Applications
1. Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its structure allows for further functionalization, making it useful in creating more complex molecules. This property is particularly valuable in pharmaceutical chemistry where diverse chemical entities are required for drug development .
2. Photovoltaic Materials
Research indicates that compounds with similar structures to this compound are being investigated for use in organic photovoltaic devices. The unique electronic properties imparted by the trifluoromethyl group can improve charge transport and overall efficiency in solar cells .
Case Studies
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-4’-trifluoromethylpropiophenone involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .
Comparison with Similar Compounds
Core Structure and Substituent Analysis
The table below compares 3-(4-Methylphenyl)-4'-trifluoromethylpropiophenone with structurally related compounds from the evidence:
Key Observations :
- Core Structure Differences: The propiophenone backbone of the target compound contrasts with the pyrazole (Celecoxib) and pyridazinone cores of analogs. These differences significantly influence reactivity and biological activity. For example, Celecoxib’s pyrazole ring enables selective COX-2 inhibition, whereas propiophenones are more commonly used as synthetic intermediates .
- Substituent Effects: The -CF₃ group in the target compound and Celecoxib enhances metabolic stability and lipophilicity, critical for drug bioavailability. However, its placement on different cores (propiophenone vs. pyrazole) alters electronic effects and steric interactions .
Biological Activity
3-(4-Methylphenyl)-4'-trifluoromethylpropiophenone, a compound belonging to the class of propiophenones, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a propiophenone backbone with a methyl group and a trifluoromethyl group at specific positions. This unique substitution pattern influences its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Case Study : A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was reported to be as low as 0.5 µg/mL for structurally related compounds, suggesting strong antibacterial potential .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell proliferation.
- Research Findings : In vitro studies indicated that the compound could inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 20 µM, highlighting its potential as a lead compound for further development in cancer therapeutics .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Antimicrobial Mechanism : The presence of the trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate bacterial membranes more effectively. It may disrupt membrane integrity or inhibit key enzymes involved in bacterial metabolism .
- Anticancer Mechanism : The compound appears to influence apoptotic pathways and may modulate the expression of proteins involved in cell cycle regulation. This suggests a dual mechanism where it not only inhibits proliferation but also promotes programmed cell death in malignant cells .
Data Summary
| Activity Type | Target Organisms/Cells | MIC/IC50 Values | Mechanism |
|---|---|---|---|
| Antimicrobial | MRSA, E. coli | 0.5 µg/mL | Membrane disruption |
| Anticancer | Breast Cancer Cells | 10-20 µM | Apoptosis induction |
Q & A
Q. What synthetic methodologies are recommended for preparing 3-(4-Methylphenyl)-4'-trifluoromethylpropiophenone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 4-trifluoromethylpropiophenoyl chloride and toluene derivatives. Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) between aryl halides and trifluoromethyl ketones may be employed. Reaction optimization should focus on:
- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ for Friedel-Crafts .
- Temperature control : Elevated temperatures (80–120°C) for improved electrophilic substitution .
- Solvent choice : Polar aprotic solvents (e.g., DCM) to stabilize intermediates .
Data Table :
| Method | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃ | 65–75 | >98.0 | |
| Suzuki Coupling | Pd(PPh₃)₄ | 50–60 | >93.0 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and trifluoromethyl groups (δ ~120 ppm in ¹³C) .
- IR Spectroscopy : Confirm carbonyl stretching (C=O at ~1680 cm⁻¹) and CF₃ vibrations (1100–1250 cm⁻¹) .
- Mass Spectrometry (MS) : Verify molecular ion peak (M⁺ at m/z 284.2) and fragmentation patterns .
- HPLC/GC : Assess purity (>98% via HPLC) using C18 columns or GC with FID detectors .
Advanced Research Questions
Q. How can researchers optimize purification to achieve >98% purity for this compound?
- Methodological Answer :
- Chromatography : Use flash column chromatography (silica gel, hexane:EtOAc gradient) to separate byproducts.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (melting point ~85–90°C) .
- HPLC Validation : Compare retention times with reference standards (e.g., 4-trifluoromethylpropiophenone derivatives) .
Q. What strategies resolve discrepancies in spectral data during characterization?
- Methodological Answer :
- Impurity Analysis : Use GC-MS to detect trace isomers (e.g., ortho-substituted byproducts) .
- Dynamic NMR : Identify rotational barriers in prochiral ketones causing peak splitting .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict NMR shifts and optimize geometry .
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The electron-withdrawing CF₃ group deactivates the aromatic ring, reducing electrophilic substitution rates. Kinetic studies using Hammett plots (σ⁺ values) quantify meta-directing effects. Competitive experiments with nitro or methyl substituents highlight steric vs. electronic influences .
Safety and Handling
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Hazard Codes : Follow [危]4-3-III (flammable, irritant) protocols .
- Storage : Keep in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .
- PPE : Use nitrile gloves, fume hoods, and explosion-proof equipment during synthesis .
Applications in Research
Q. What are potential applications in medicinal chemistry or materials science?
- Methodological Answer :
- Drug Discovery : Serve as a precursor for kinase inhibitors or fluorinated analogs of bioactive ketones .
- Polymer Science : Incorporate into fluorinated monomers for UV-stable coatings (TGA/DSC analysis recommended) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
